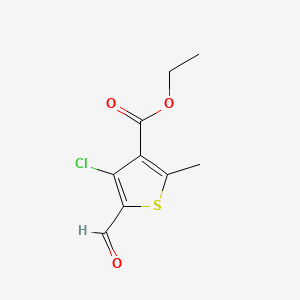

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-3-13-9(12)7-5(2)14-6(4-11)8(7)10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXNWKHMSRYHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1Cl)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate typically involves the reaction of 4-chloro-2-methylthiophene-3-carboxylic acid with ethyl formate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

化学反応の分析

Types of Reactions

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ethyl 4-chloro-5-carboxy-2-methylthiophene-3-carboxylate.

Reduction: Ethyl 4-chloro-5-hydroxymethyl-2-methylthiophene-3-carboxylate.

Substitution: Ethyl 4-amino-5-formyl-2-methylthiophene-3-carboxylate (when reacted with amines).

科学的研究の応用

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials and as a building block in organic electronics

作用機序

The mechanism of action of Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups: The target compound’s chloro and formyl groups increase electrophilicity compared to amino/carbamoyl analogs, making it more reactive in nucleophilic substitutions .

- Solubility : Esters and polar groups (e.g., formyl) improve solubility in organic solvents, while bulky substituents (e.g., phenyl in ) reduce aqueous solubility.

- Biological Activity : Carbamoyl and acetamido derivatives (e.g., ) show enhanced antimicrobial properties, whereas the target compound’s formyl group may facilitate Schiff base formation in drug design .

生物活性

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₃ClO₂S

- Molecular Weight : 284.77 g/mol

The presence of both chloro and formyl groups on the thiophene ring enhances its reactivity and potential biological applications .

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate exhibits its biological activity primarily through its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function and activity. This mechanism is crucial for its antimicrobial and anticancer properties .

Antimicrobial Activity

Research has indicated that Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 30 |

| Salmonella typhi | 40 |

These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate has shown promise in anticancer research. Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

A study conducted on SCID mice bearing IGROV1 ovarian carcinoma revealed that treatment with this compound resulted in significant tumor growth inhibition. The efficacy was attributed to selective targeting of cancer cells while sparing normal tissues, which is a critical aspect in cancer therapy .

Comparative Analysis with Similar Compounds

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate can be compared to similar compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-chloro-2-methylthiophene-3-carboxylate | Lacks formyl group | Limited reactivity |

| Ethyl 5-formyl-2-methylthiophene-3-carboxylate | Similar structure but different reactivity | Moderate antibacterial activity |

The unique combination of chloro and formyl groups in Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate enhances its reactivity and potential applications across various fields .

Q & A

Q. What synthetic methodologies are recommended for Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step routes, including:

- Gewald Reaction : Condensation of ketones with cyanoacetates and elemental sulfur to form thiophene cores .

- Esterification : Reaction of carboxylic acid intermediates with ethanol under acidic conditions (e.g., dry HCl in ethanol) .

- Formylation : Introduction of the formyl group using Vilsmeier-Haack or Duff reactions, optimized for regioselectivity at the 5-position .

Example protocol: Refluxing intermediates with thiophosgene in chloroform for 6 hours yields functionalized derivatives .

Q. How should spectroscopic characterization be conducted for this compound?

- Methodological Answer :

- NMR : Analyze H and C spectra to confirm substituent positions (e.g., formyl protons at δ 9.8–10.2 ppm, thiophene ring protons at δ 6.5–7.5 ppm) .

- IR : Identify carbonyl (C=O) stretches at ~1700 cm and formyl (CHO) bands at ~2800 cm .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thiophosgene) .

- Spill Management : Neutralize acidic residues with sodium carbonate and adsorb solids using inert materials .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement models to resolve electron density ambiguities .

- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Example: A 2021 study combined SHELX and DFT calculations to resolve torsional angles in similar thiophene derivatives, achieving R-factors < 0.05 .

Q. What strategies optimize the formylation step in synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl) to enhance electrophilic substitution at the 5-position .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates and improve yields (reported up to 75% in optimized conditions) .

- Kinetic Monitoring : Employ in-situ IR or HPLC to track formylation progress and minimize side reactions .

Q. How do computational methods (DFT) predict reactivity and stability?

- Methodological Answer :

- Geometry Optimization : Use Gaussian09 or similar software with B3LYP/6-31G(d) basis sets to model ground-state structures .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring .

Example: A 2021 DFT study correlated HOMO-LUMO gaps (4.2 eV) with experimental stability data for methylthiophene analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。